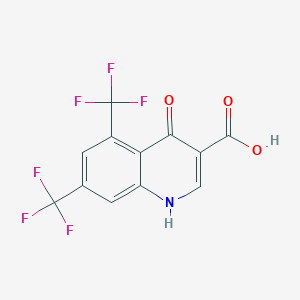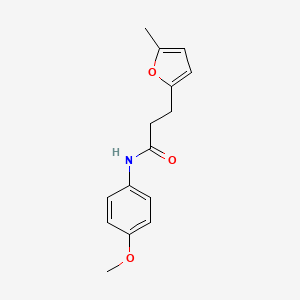
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound characterized by the presence of a quinoline core substituted with trifluoromethyl groups at positions 5 and 7, a hydroxyl group at position 4, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various cellular pathways, including those related to oxidative stress and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
5,7-Bis(difluoromethyl)-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.
4-amino-5,7-bis(4-methoxyphenyl)quinazoline-8-carbonitrile:
Uniqueness
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of trifluoromethyl groups, which enhance its lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-oxo-5,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-6(12(16,17)18)8-7(2-4)19-3-5(9(8)20)10(21)22/h1-3H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWNMQCUGHBNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2793368.png)
![2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid](/img/structure/B2793369.png)
![N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2793370.png)


![2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2793376.png)
![Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793377.png)



![4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2793383.png)
![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide](/img/structure/B2793384.png)

![7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride](/img/structure/B2793386.png)
